molecular formula C5H5N B167409 2-Deuteriopyridine CAS No. 1807-97-2

2-Deuteriopyridine

Cat. No.: B167409
CAS No.: 1807-97-2
M. Wt: 80.11 g/mol
InChI Key: JUJWROOIHBZHMG-QYKNYGDISA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Deuteriopyridine has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, there are related studies on the reactions of 2-Aminopyridine derivatives . These reactions involve the use of enaminones as key precursors under solvent-free conditions .

Scientific Research Applications

  • Self-Association Studies : 2-Deuteriopyridine derivatives, like 2-aminopyridine, have been studied for their self-association characteristics in solvents like deuterated chloroform and deuterated dimethyl sulfoxide. These studies are crucial for understanding molecular interactions and structures (Boyd, Frost, & Howarth, 2004).

  • Tautomerism and Infrared Spectroscopy : Investigations into the tautomerism of compounds such as 2-hydroxypyridine, 2-thiopyridine, and 2-aminopyridine, including their deuterated forms, offer insights into molecular dynamics and structures. These studies are valuable in fields like infrared spectroscopy and molecular physics (Abdulla & El-Bermani, 2001).

  • Organometallic Chemistry : Research on the lithiation pathways of pyridine derivatives, including deuterated analogs, informs the understanding of reaction mechanisms in organic synthesis. This is essential for developing new synthetic methods in organometallic chemistry (Gros, Choppin, & Fort, 2003).

  • Catalysis and Material Science : Terpyridine derivatives, which include pyridine structures, are used in diverse research areas like materials science, biomedicinal chemistry, and catalysis. These compounds are involved in reactions ranging from artificial photosynthesis to polymerization (Winter, Newkome, & Schubert, 2011).

  • Phosphorescent Materials : Deuterated pyridine derivatives are studied for their effects on the phosphorescent properties of materials, which has applications in the development of new photoluminescent materials (Abe, Miyazawa, Konno, & Kawanishi, 2010).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterium labeling in pyridine derivatives is used to investigate molecular structures and dynamics using NMR spectroscopy. This is important for chemical analysis and molecular characterization (Ackerman, Ewy, Becker, & Shalwitz, 1987).

Safety and Hazards

The safety data sheet for a similar compound, 2-Pyrrolidinone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and ensuring good ventilation .

Future Directions

Deuterium incorporation in drug discovery has shown potential for improving the pharmacokinetic and/or toxicity profile of drugs . This could potentially translate into improvements in efficacy and safety compared with the non-deuterated counterparts . The focus has shifted to applying deuteration in novel drug discovery .

Properties

IUPAC Name

2-deuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-QYKNYGDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 2-deuteriopyridine used in this study on molybdenum oxide-alumina catalysts?

A: this compound was used as a probe molecule to study the nature of active sites on a molybdenum oxide-alumina catalyst. The researchers wanted to understand how pyridine interacts with the catalyst surface, specifically whether it interacts with acidic surface hydroxyl (OH) groups. By using this compound, where a deuterium atom replaces a hydrogen atom in the 2-position of the pyridine ring, they could track if the interaction with the surface resulted in deuterium exchange. The formation of this compound after adsorption confirmed that pyridine interacts with surface OD (hydroxyl groups where the hydrogen is replaced with deuterium) groups on the catalyst []. This interaction provides insights into the orientation of adsorbed pyridine and the nature of the active sites on the catalyst.

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